An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Drug Development
An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Drug Development
Introduction
NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic, bifunctional chelator that is playing an increasingly important role in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). As a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework, it offers a robust coordination cage for various medically relevant radionuclides. Its unique structure incorporates a butyne functional group, enabling covalent attachment to biomolecules through highly efficient and specific "click chemistry." The presence of tert-butyl ester protecting groups on the acetate (B1210297) arms enhances its solubility in organic solvents, facilitating synthesis and purification, and requires deprotection prior to metal chelation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in bioconjugation and radiolabeling, aimed at researchers and professionals in the field of drug development.
Chemical Properties and Data
While detailed experimental spectroscopic data for NO2A-Butyne-bis(t-Butyl ester) is not widely published, its fundamental chemical properties are well-documented.
| Property | Value | Reference |
| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [1] |
| Molecular Formula | C₂₄H₄₂N₄O₅ | [1] |
| Molecular Weight | 466.6 g/mol | [1] |
| CAS Number | 2125661-91-6 |
Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The synthesis of NO2A-Butyne-bis(t-Butyl ester) is a multi-step process that begins with the formation of the core 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle. This is followed by the selective alkylation of two of the secondary amines with tert-butyl acetate groups, and finally, the acylation of the remaining secondary amine with a butyne-containing sidearm. While a specific, detailed protocol for this exact molecule is not publicly available, a plausible synthetic pathway can be constructed based on established methods for similar TACN derivatives found in the patent literature.[2][3][4][5][6]
Experimental Protocols for Synthesis (General Procedures)
Step 1: Synthesis of 1,4,7-Triazacyclononane (TACN)
The synthesis of the TACN macrocycle can be achieved through various methods, often involving the cyclization of diethylenetriamine with a suitable two-carbon electrophile. A common method involves the use of tosyl-protected amines to direct the cyclization and avoid polymerization.[2][6]
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Protection of Diethylenetriamine: Diethylenetriamine is reacted with an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to protect the amine functionalities.
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Cyclization: The protected diethylenetriamine is then reacted with a cyclizing agent such as ethylene glycol ditosylate in an aprotic solvent.[2]
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Deprotection: The sulfonyl protecting groups are removed under harsh acidic conditions (e.g., concentrated sulfuric acid) to yield the TACN macrocycle.[2]
Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate)
This step involves the selective dialkylation of the TACN.
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Reaction Setup: TACN is dissolved in an appropriate solvent, such as acetonitrile.
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Alkylation: Two equivalents of tert-butyl bromoacetate are added to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr formed during the reaction. The reaction is typically stirred at room temperature for several hours.[3]
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Purification: The desired dialkylated product is purified from the reaction mixture, which may also contain mono- and tri-alkylated byproducts, using column chromatography.
Step 3: Synthesis of NO2A-Butyne-bis(t-Butyl ester)
The final step is the acylation of the remaining secondary amine.
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Activation of Butynoic Acid: 3-Butynoic acid is activated to form a more reactive species, such as an acid chloride or an active ester (e.g., NHS ester).
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Acylation: The activated butynoic acid derivative is then reacted with the 1,4,7-triazacyclononane-1,4-bis(tert-butyl acetate) in an anhydrous aprotic solvent with a suitable base.
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Final Purification: The final product, NO2A-Butyne-bis(t-Butyl ester), is purified by column chromatography to remove any unreacted starting materials and byproducts.
Applications in Drug Development: Pre-targeting Strategy
NO2A-Butyne-bis(t-Butyl ester) is particularly well-suited for pre-targeting strategies in radioimmunotherapy and imaging. This approach separates the delivery of the targeting antibody and the radioactive payload into two steps to minimize radiation exposure to healthy tissues.
Experimental Protocols for Bioconjugation and Radiolabeling
The following are generalized protocols that serve as a starting point for the use of NO2A-Butyne-bis(t-Butyl ester). Optimization will be required for specific antibodies and applications.
Antibody Conjugation via Click Chemistry
The butyne group on NO2A-Butyne-bis(t-Butyl ester) allows for its conjugation to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
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Preparation of Azide-Modified Antibody: The antibody of interest is first functionalized with azide (B81097) groups. This can be achieved by reacting the lysine (B10760008) residues of the antibody with an NHS-azide reagent.
-
Conjugation Reaction:
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In a microcentrifuge tube, combine the azide-modified antibody (typically 1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4).
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Add a 10-20 fold molar excess of NO2A-Butyne-bis(t-Butyl ester) dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).
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Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the Conjugate: The resulting antibody-chelator conjugate is purified from excess chelator and reaction reagents using size exclusion chromatography or dialysis.
Radiolabeling with Gallium-68
Prior to radiolabeling, the tert-butyl ester protecting groups must be removed to allow for chelation of the metal ion.
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Deprotection of the Conjugate:
-
The antibody-NO2A-Butyne-bis(t-Butyl ester) conjugate is treated with trifluoroacetic acid (TFA) to cleave the tert-butyl esters. This step must be carefully optimized to avoid denaturation of the antibody.
-
The deprotected conjugate is purified by size exclusion chromatography, exchanging the buffer to a metal-free buffer suitable for radiolabeling (e.g., ammonium (B1175870) acetate buffer, pH 4.5-5.5).
-
-
Radiolabeling with ⁶⁸Ga:
-
The Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator, typically eluted with dilute HCl.[7][8]
-
The pH of the ⁶⁸Ga eluate is adjusted to 4.5-5.5 using a suitable buffer (e.g., sodium acetate).[9]
-
The deprotected antibody-chelator conjugate is added to the buffered ⁶⁸Ga solution.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for 5-15 minutes.[9]
-
The radiolabeled antibody is purified from unchelated ⁶⁸Ga using a suitable method, such as a C18 cartridge or size exclusion chromatography.[7]
-
-
Quality Control: The radiochemical purity of the final product is assessed by radio-TLC or radio-HPLC.[10]
Conclusion
NO2A-Butyne-bis(t-Butyl ester) is a versatile and powerful tool for the development of next-generation targeted therapeutics and diagnostics. Its combination of a stable chelating core, a bioorthogonal handle for conjugation, and protecting groups for synthetic ease makes it an attractive choice for researchers. While publicly available data on its specific characteristics are limited, the foundational knowledge of TACN-based chelators and click chemistry provides a solid basis for its application. Further research to publish detailed characterization data and optimized, molecule-specific protocols will undoubtedly accelerate its adoption and impact in the field of nuclear medicine and oncology.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 3. CN108276353B - A kind of synthetic method of 1,4,7-triazacyclononane and derivatives thereof and products therefrom - Google Patents [patents.google.com]
- 4. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]
- 5. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 6. WO1994000439A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
